1-Ethanone, 1-[4-acetyl-1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-
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Overview
Description
1-[4-Acetyl-1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with acetyl and dimethoxyphenyl groups
Preparation Methods
The synthesis of 1-[4-acetyl-1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a diketone and an amine.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the substituted pyrrole with ethanone under controlled conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-Acetyl-1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Scientific Research Applications
1-[4-Acetyl-1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.
Materials Science: Its unique properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[4-acetyl-1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
1-[4-Acetyl-1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone can be compared with similar compounds such as:
1-(2,5-Dimethoxyphenyl)ethanone: This compound shares the dimethoxyphenyl group but lacks the pyrrole ring, leading to different chemical properties and applications.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar aromatic structure but includes a pyrazole ring, resulting in distinct biological activities.
The uniqueness of 1-[4-acetyl-1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C18H21NO4 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[4-acetyl-1-(2,5-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C18H21NO4/c1-10-17(12(3)20)18(13(4)21)11(2)19(10)15-9-14(22-5)7-8-16(15)23-6/h7-9H,1-6H3 |
InChI Key |
VOYWRYHJPHVRAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C2=C(C=CC(=C2)OC)OC)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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